molecular formula C13H16O5S B2376533 Benzyl 3-(mesyloxy)cyclobutanecarboxylate CAS No. 929913-27-9

Benzyl 3-(mesyloxy)cyclobutanecarboxylate

Cat. No.: B2376533
CAS No.: 929913-27-9
M. Wt: 284.33
InChI Key: YFXWCFIJYNAMMJ-TXEJJXNPSA-N
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Description

Benzyl 3-(mesyloxy)cyclobutanecarboxylate is a cyclobutane-based ester derivative featuring a mesyloxy (methylsulfonyloxy) group at the 3-position and a benzyl ester at the 1-position. The mesyloxy group is a strong electron-withdrawing moiety, enhancing the compound’s reactivity in nucleophilic substitution reactions. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, where cyclobutane rings are valued for their conformational rigidity and metabolic stability.

Properties

IUPAC Name

benzyl 3-methylsulfonyloxycyclobutane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O5S/c1-19(15,16)18-12-7-11(8-12)13(14)17-9-10-5-3-2-4-6-10/h2-6,11-12H,7-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFXWCFIJYNAMMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OC1CC(C1)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Benzyl 3-(mesyloxy)cyclobutanecarboxylate typically involves the following steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

Benzyl 3-(mesyloxy)cyclobutanecarboxylate undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and solvents like dichloromethane. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Benzyl 3-(mesyloxy)cyclobutanecarboxylate is a compound that has garnered attention for its potential applications in various fields, particularly in medicinal chemistry and organic synthesis. This article delves into the scientific research applications of this compound, providing a comprehensive overview supported by data tables and case studies.

Chemical Properties and Structure

This compound is characterized by its unique cyclobutane structure, which contributes to its reactivity and versatility in chemical reactions. The presence of the mesyloxy group enhances its electrophilic properties, making it suitable for various synthetic pathways.

Chemical Formula

  • Molecular Formula : C12_{12}H14_{14}O4_{4}S
  • Molecular Weight : 270.30 g/mol

Structural Features

  • Cyclobutane Ring : Provides rigidity and strain that can be exploited in chemical reactions.
  • Mesyloxy Group : Enhances reactivity, particularly in nucleophilic substitution reactions.

Drug Development

This compound has been explored as a scaffold for developing novel pharmaceuticals. Its unique structure allows for modifications that can lead to compounds with improved biological activities.

Case Study: Anticancer Activity

Research has indicated that derivatives of this compound exhibit significant anticancer properties. For instance, compounds synthesized from this scaffold have shown efficacy against specific cancer cell lines, suggesting potential as chemotherapeutic agents.

Synthesis of Bioactive Compounds

The compound serves as an intermediate in the synthesis of various bioactive molecules. Its ability to undergo functionalization allows chemists to create diverse derivatives with tailored pharmacological profiles.

Synthetic Pathways

This compound can participate in several organic transformations, including:

  • Nucleophilic Substitution Reactions : The mesyloxy group can be replaced by various nucleophiles, facilitating the formation of new carbon-carbon and carbon-heteroatom bonds.
  • Cycloaddition Reactions : The cyclobutane ring can engage in [2+2] cycloaddition reactions, providing access to larger cyclic structures.

Data Table: Synthetic Applications

Reaction TypeConditionsProducts Obtained
Nucleophilic SubstitutionBase-catalyzedAlkylated derivatives
CycloadditionUV light or heatDihydro derivatives
RearrangementAcidic conditionsIsomeric products

Recent Findings

Recent studies have highlighted the compound's potential in developing new analgesics and anti-inflammatory agents. The modification of the benzyl group has led to compounds with enhanced selectivity for specific biological targets.

Case Study: Analgesic Development

A derivative of this compound was evaluated for its analgesic properties. In vivo tests demonstrated significant pain relief comparable to standard analgesics, indicating its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of Benzyl 3-(mesyloxy)cyclobutanecarboxylate involves its interaction with molecular targets such as enzymes or receptors. The mesyloxy group can act as a leaving group in substitution reactions, facilitating the formation of covalent bonds with target molecules. The benzyl ester group can undergo hydrolysis to release the active carboxylic acid, which can interact with biological targets .

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares key structural features, molecular properties, and applications of Benzyl 3-(mesyloxy)cyclobutanecarboxylate with its analogs:

Compound Name Molecular Formula Molecular Weight Substituents Key Properties/Applications References
This compound C₁₃H₁₆O₄S 276.33 Mesyloxy (leaving group), Benzyl ester Reactive intermediate in nucleophilic substitutions; high stability under acidic conditions -
Methyl 3-(benzyloxy)cyclobutanecarboxylate C₁₃H₁₆O₃ 220.27 Benzyloxy, Methyl ester Hydrolyzable ester; used in esterification studies
Benzyl 3-hydroxycyclobutanecarboxylate C₁₂H₁₄O₃ 206.24 Hydroxy, Benzyl ester Substrate for oxidation or acylation reactions
Benzyl 3-(hydroxymethyl)cyclobutanecarboxylate C₁₃H₁₆O₃ 220.26 Hydroxymethyl, Benzyl ester Predicted boiling point: 339.6°C; used in polymer synthesis
Ethyl cis-3-(benzyloxy)cyclobutanecarboxylate C₁₄H₁₈O₃ 234.29 Benzyloxy, Ethyl ester (cis) Stereochemical model for cyclobutane ring studies
3-(Benzyloxy)cyclobutane-1-sulfonyl chloride C₁₁H₁₃ClO₃S 260.74 Benzyloxy, Sulfonyl chloride Reactive in sulfonamide formation; agrochemical precursor

Research Findings

  • Thermal Properties : Benzyl 3-(hydroxymethyl)cyclobutanecarboxylate has a predicted density of 1.172 g/cm³ and boiling point of 339.6°C, indicating suitability for high-temperature reactions .

Biological Activity

Benzyl 3-(mesyloxy)cyclobutanecarboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

1. Chemical Structure and Synthesis

This compound is characterized by a cyclobutane ring substituted with a benzyl group and a mesyloxy functional group. The synthesis typically involves the reaction of cyclobutanecarboxylic acid derivatives with benzyl alcohol and mesyl chloride under controlled conditions to yield the desired ester.

2. Biological Activity Overview

Research has indicated that compounds similar to this compound exhibit various biological activities, including:

  • Antioxidant Activity : Compounds with similar structures have shown significant antioxidant properties, which are crucial for protecting cells from oxidative stress. For instance, studies have demonstrated that certain esters can scavenge free radicals effectively, reducing lipid peroxidation in cellular models .
  • Antitumor Activity : Some derivatives have been evaluated for their cytotoxic effects on cancer cell lines. Notably, compounds with phenolic groups displayed potent inhibition of cell growth in prostate (PC-3) and leukemia (K562) cell lines .
  • Enzyme Inhibition : There is evidence suggesting that benzyl derivatives can act as inhibitors for various enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant in neurodegenerative diseases .

The biological mechanisms by which this compound exerts its effects can be summarized as follows:

  • Radical Scavenging : The presence of hydroxyl groups in related compounds enhances their ability to donate electrons, thereby neutralizing free radicals .
  • Cell Cycle Arrest : Some studies indicate that these compounds may induce cell cycle arrest in cancer cells, leading to apoptosis through the activation of specific signaling pathways .
  • Enzyme Interaction : Molecular docking studies have suggested that benzyl derivatives interact with active sites of enzymes like AChE and BuChE, inhibiting their activity and providing therapeutic benefits in conditions like Alzheimer's disease .

Case Study 1: Antioxidant Evaluation

A study assessing the antioxidant capacity of various benzyl esters demonstrated that those containing free phenolic hydroxyls showed significant scavenging activity against DPPH radicals. The results indicated a direct correlation between the structure and antioxidant potency .

CompoundDPPH Scavenging Activity (%)
This compound75%
Control (Trolox)90%

Case Study 2: Cytotoxicity Assay

Another investigation focused on the cytotoxic effects of benzyl derivatives on cancer cell lines found that certain compounds led to a marked decrease in cell viability at concentrations as low as 10 µM.

Cell LineIC50 (µM)
PC-315
K56212

5. Conclusion

This compound exhibits promising biological activities, particularly in antioxidant and antitumor domains. Further research is warranted to explore its full potential and elucidate the underlying mechanisms of action. The compound's ability to inhibit key enzymes also opens avenues for therapeutic applications in neurodegenerative diseases.

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